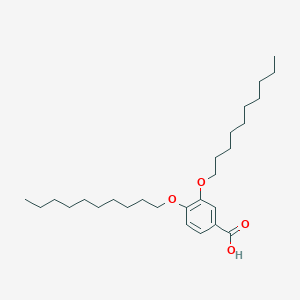
3,4-Bis(decyloxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(decyloxy)benzoic acid is an organic compound with the molecular formula C27H46O4. It is a derivative of benzoic acid, where two decyloxy groups are attached to the benzene ring at the 3 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(decyloxy)benzoic acid typically involves the etherification of 3,4-dihydroxybenzoic acid with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3,4-dihydroxybenzoic acid in DMF.
- Add potassium carbonate to the solution.
- Introduce decyl bromide to the mixture.
- Reflux the reaction mixture for several hours.
- Cool the reaction mixture and pour it into water.
- Extract the product with an organic solvent like ethyl acetate.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(decyloxy)benzoic acid can undergo various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions on the benzene ring.
Common Reagents and Conditions
Esterification: Typically involves an alcohol and an acid catalyst like sulfuric acid.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed
Esterification: Formation of esters like 3,4-Bis(decyloxy)benzoate.
Reduction: Formation of 3,4-Bis(decyloxy)benzyl alcohol.
Substitution: Formation of substituted derivatives like 3,4-Bis(decyloxy)-5-bromobenzoic acid.
Aplicaciones Científicas De Investigación
3,4-Bis(decyloxy)benzoic acid has several applications in scientific research:
Materials Science: Used in the synthesis of liquid crystals and other advanced materials.
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(decyloxy)benzoic acid depends on its specific application. In materials science, its long alkyl chains and aromatic core contribute to the formation of ordered structures like liquid crystals. In biological systems, the compound’s interactions with cellular membranes and proteins can influence its activity and efficacy .
Comparación Con Compuestos Similares
Similar Compounds
4-(Decyloxy)benzoic acid: Similar structure but with only one decyloxy group attached to the benzene ring.
p-Decyloxybenzoic Acid: Another derivative with a single decyloxy group in the para position.
Uniqueness
3,4-Bis(decyloxy)benzoic acid is unique due to the presence of two decyloxy groups, which enhance its hydrophobicity and influence its physical properties. This dual substitution pattern can lead to distinct behaviors in chemical reactions and material applications compared to its mono-substituted counterparts .
Propiedades
Número CAS |
120878-42-4 |
|---|---|
Fórmula molecular |
C27H46O4 |
Peso molecular |
434.7 g/mol |
Nombre IUPAC |
3,4-didecoxybenzoic acid |
InChI |
InChI=1S/C27H46O4/c1-3-5-7-9-11-13-15-17-21-30-25-20-19-24(27(28)29)23-26(25)31-22-18-16-14-12-10-8-6-4-2/h19-20,23H,3-18,21-22H2,1-2H3,(H,28,29) |
Clave InChI |
XQEISVCYIHDZPC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B14304045.png)
![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
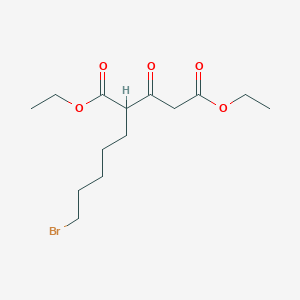

![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
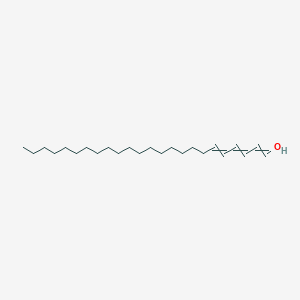

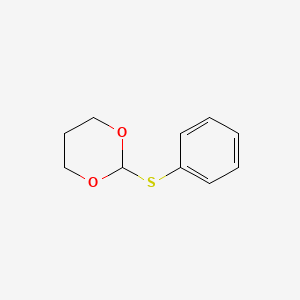
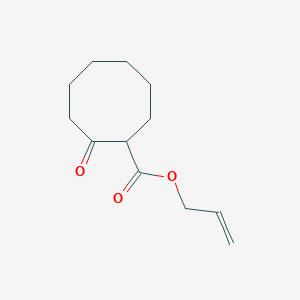

![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)
borane](/img/structure/B14304097.png)

![2-Methyl-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B14304118.png)
